Cas no 1003987-69-6 (3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole)

3-Methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole is a sulfonylated pyrazole derivative characterized by its unique structural features, including a methyl-substituted pyrazole core and a 2,3,4-trimethylbenzenesulfonyl group. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate or building block for the development of more complex molecules. The presence of multiple methyl groups enhances its lipophilicity, which may influence solubility and reactivity in organic transformations. Its benzenesulfonyl moiety can serve as a leaving group or participate in further functionalization, making it valuable for designing targeted compounds in pharmaceutical or agrochemical research. The compound's stability and defined reactivity profile contribute to its utility in method development and structure-activity studies.
3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole structure
1003987-69-6 structure
Product Name:3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole
CAS No:1003987-69-6
MF:C13H16N2O2S
MW:264.343341827393
CID:5343495
Update Time:2025-10-30

3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole
    • 3-methyl-1-((2,3,4-trimethylphenyl)sulfonyl)-1H-pyrazole
    • 3-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole
    • Z1456086603
    • 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole
    • Inchi: 1S/C13H16N2O2S/c1-9-5-6-13(12(4)11(9)3)18(16,17)15-8-7-10(2)14-15/h5-8H,1-4H3
    • InChI Key: JFIXAVADBYNBNO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1C)(N1C=CC(C)=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 390
  • XLogP3: 3
  • Topological Polar Surface Area: 60.3

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Additional information on 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole

3-Methyl-1-(2,3,4-Trimethylbenzenesulfonyl)-1H-Pyrazole: A Comprehensive Overview

3-Methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole is a compound with the CAS number 1003987-69-6. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a sulfonyl group attached to the pyrazole ring and a methyl substituent further enhances its structural complexity and potential applications in various fields. This article provides an in-depth analysis of the compound's structure, synthesis, properties, and recent advancements in its applications.

The molecular structure of 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole is characterized by a pyrazole ring with a sulfonyl group at the 1-position and a methyl group at the 3-position. The sulfonyl group is derived from 2,3,4-trimethylbenzene (commonly known as cumene), which introduces steric bulk and electronic effects into the molecule. This unique combination of functional groups makes the compound highly versatile in terms of reactivity and potential applications.

Recent studies have focused on the synthesis of pyrazoles with substituted sulfonyl groups due to their promising pharmacological properties. For instance, researchers have explored the use of microwave-assisted synthesis to prepare 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole efficiently. This method not only reduces reaction time but also enhances yield compared to traditional synthetic routes. The microwave-assisted approach involves the reaction of an appropriate sulfonyl chloride with a substituted pyrazole derivative under optimized conditions.

The electronic properties of pyrazoles are significantly influenced by substituents such as sulfonyl groups. Computational studies have revealed that the introduction of a sulfonyl group at the 1-position increases the electron-withdrawing effect on the pyrazole ring, thereby modulating its reactivity in various chemical transformations. This makes 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole a valuable intermediate in organic synthesis.

In terms of applications, pyrazoles with sulfonyl substituents have shown potential in drug discovery. For example, recent research has highlighted their role as inhibitors of certain enzymes involved in diseases such as cancer and inflammation. The steric bulk introduced by the 2,3,4-trimethylbenzenesulfonyl group may play a critical role in enhancing selectivity and potency in biological systems.

Furthermore, pyrazoles are being explored for their applications in materials science. Their ability to form stable coordination complexes with metal ions makes them promising candidates for use in catalysis and sensor technologies. The presence of a sulfonyl group in 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole could enhance these properties by providing additional binding sites for metal coordination.

Recent advancements in green chemistry have also led to innovative methods for synthesizing pyrazoles like 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole using environmentally friendly solvents and catalysts. These methods not only reduce environmental impact but also improve scalability for industrial applications.

In conclusion, 3-methyl-1-(2,3,4-trimethylbenzenesulfonyl)-1H-pyrazole is a compound with significant potential across multiple disciplines due to its unique structure and functional groups. Ongoing research continues to uncover new insights into its synthesis and applications, making it an exciting area of study for chemists and materials scientists alike.

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